3',4',7-Trimethoxyquercetin (CAS 6068-80-0) is a polymethoxylated flavonoid and a highly lipophilic derivative of the natural flavonol quercetin. By featuring methoxy substitutions at the 3', 4', and 7 positions, this compound overcomes the severe polarity and rapid metabolic degradation limitations typical of unmethylated flavonoids . In procurement and assay design, it is primarily utilized as a stable, cell-permeable scaffold for multidrug resistance (MDR) reversal studies, P-glycoprotein (Pgp) efflux inhibition, and advanced structure-activity relationship (SAR) profiling, where standard quercetin or its glycosides fail to provide sufficient stability or intracellular exposure [1].
Substituting 3',4',7-trimethoxyquercetin with unmethylated quercetin or common glycosides like rutin fundamentally alters assay outcomes due to drastic differences in lipophilicity and target engagement. While rutin is highly soluble, it completely lacks the ability to inhibit P-glycoprotein efflux pumps, leading to false negatives in MDR reversal models [1]. Conversely, unmethylated quercetin, while active against Pgp, suffers from high polarity and rapid phase II metabolism at its free hydroxyl groups, causing inconsistent dosing and poor reproducibility in prolonged cellular assays . Procurement of the precisely trimethoxylated form is therefore mandatory for stable, membrane-permeable target engagement without the confounding variables of rapid degradation or loss of efflux inhibition [2].
In cytofluorographic efflux experiments using human breast cancer MCF-7 ADR-resistant cells, 3',4',7-trimethoxyquercetin demonstrates potent, dose-dependent inhibition of Pgp pump-efflux activity at concentrations of 1–10 μM. In direct comparative assays, the glycosylated analog rutin (quercetin-3-O-rutinoside) showed no detectable inhibition of Pgp efflux under identical conditions[1].
| Evidence Dimension | Inhibition of Pgp-mediated Rhodamine 123 efflux |
| Target Compound Data | Dose-dependent inhibition (1–10 μM) |
| Comparator Or Baseline | Rutin (No detectable inhibition) |
| Quantified Difference | Complete retention of Pgp inhibitory activity vs. 0% activity for the glycosylated comparator |
| Conditions | MCF-7 ADR-resistant human breast cancer cells |
Essential for researchers designing MDR reversal assays, as substituting with common glycosylated flavonoids will yield complete loss of function.
The substitution of three hydroxyl groups with methoxy moieties at the 3', 4', and 7 positions significantly reduces the polar surface area of the flavonoid core. This structural modification enhances lipophilicity and membrane permeability compared to the highly polar parent compound, quercetin, allowing for superior integration into lipid bilayers and improved intracellular accumulation .
| Evidence Dimension | Structural lipophilicity and membrane integration |
| Target Compound Data | High lipophilicity driven by tri-methoxylation |
| Comparator Or Baseline | Unmethylated quercetin (High polarity, limited passive diffusion) |
| Quantified Difference | Substantial reduction in hydrogen bond donors (from 5 to 2) |
| Conditions | Cellular uptake and membrane permeability models |
Procurement of the trimethoxylated form ensures reliable intracellular concentrations in whole-cell assays where parent quercetin struggles with poor passive diffusion.
Unmethylated quercetin is notoriously susceptible to rapid phase II metabolism, specifically glucuronidation and sulfation at the 3', 4', and 7 positions. By masking these specific sites with methoxy groups, 3',4',7-trimethoxyquercetin resists these primary metabolic pathways, offering a more stable half-life in complex biological matrices compared to the rapidly metabolized parent compound [1].
| Evidence Dimension | Susceptibility to phase II conjugation (glucuronidation/sulfation) |
| Target Compound Data | Blocked at primary conjugation sites (3', 4', 7) |
| Comparator Or Baseline | Quercetin (Rapid and extensive phase II metabolism) |
| Quantified Difference | Elimination of 3 primary metabolic liabilities |
| Conditions | In vitro and in vivo metabolic stability models |
Crucial for long-term cellular assays or in vivo studies where the rapid degradation of unmethylated quercetin would confound pharmacokinetic or pharmacodynamic readouts.
As a validated Pgp efflux inhibitor, 3',4',7-trimethoxyquercetin is the ideal positive control or core scaffold for developing chemosensitizers in doxorubicin-resistant cancer models, where glycosylated analogs like rutin fail completely [1].
Used as a critical benchmark to isolate the effects of lipophilicity and specific hydroxyl group masking when comparing natural polyphenols, ensuring that observed bioactivity is not an artifact of poor membrane permeability .
Selected over unmethylated quercetin when high membrane permeability and resistance to rapid phase II metabolism are required to maintain stable intracellular concentrations during prolonged in vitro studies [2].